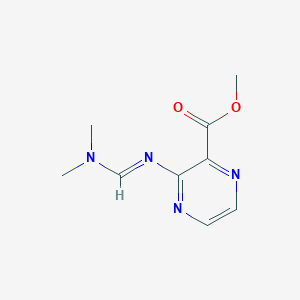
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is a chemical compound with a complex structure that includes a pyrazine ring substituted with a dimethylamino group and a methyleneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate typically involves the reaction of Methyl 3-amino-2-pyrazinecarboxylate with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Methyl 3-amino-2-pyrazinecarboxylate
Reagent: Dimethylformamide dimethyl acetal
Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
- 5-Methyl-2-pyrazinecarboxylic acid
Uniqueness
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both dimethylamino and methyleneamino groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
134540-17-3 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
methyl 3-(dimethylaminomethylideneamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N4O2/c1-13(2)6-12-8-7(9(14)15-3)10-4-5-11-8/h4-6H,1-3H3 |
Clave InChI |
IIFIEBUVHQWOMX-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=NC=CN=C1C(=O)OC |
SMILES canónico |
CN(C)C=NC1=NC=CN=C1C(=O)OC |
Sinónimos |
Pyrazinecarboxylic acid, 3-[[(dimethylamino)methylene]amino]-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















